molecular formula C19H24N2O3S B320411 N-[4-(dipropylsulfamoyl)phenyl]benzamide

N-[4-(dipropylsulfamoyl)phenyl]benzamide

Cat. No.: B320411
M. Wt: 360.5 g/mol
InChI Key: WICGQRFYTASRRF-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]benzamide is a sulfonamide derivative characterized by a benzamide core linked to a dipropylsulfamoyl-substituted phenyl group. Its molecular structure includes a sulfonamide moiety (N-SO₂) functionalized with two propyl chains, enhancing lipophilicity and influencing pharmacokinetic properties. Derivatives like this compound are often explored for therapeutic applications due to their structural versatility, allowing modifications that modulate solubility, stability, and target affinity. For instance, the dipropylsulfamoyl group may contribute to improved membrane permeability compared to shorter alkyl chains or aromatic substituents .

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H24N2O3S/c1-3-14-21(15-4-2)25(23,24)18-12-10-17(11-13-18)20-19(22)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)

InChI Key

WICGQRFYTASRRF-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Sulfonamide Derivatives with Varying Alkyl/Aryl Groups

  • N4-Benzoylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]benzamide): This compound replaces dipropylsulfamoyl with a thiazolylamino-benzoyl group.
  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide: Features a 3-methylphenyl group on the sulfamoyl moiety.
  • N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide: Incorporates an ethoxyphenyl group, introducing electron-donating effects that may enhance solubility in polar solvents compared to dipropylsulfamoyl derivatives .

B. Heterocyclic-Benzamide Hybrids Compounds such as N-(4-(2-aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride () integrate heterocycles (e.g., thiophene) into the benzamide scaffold. These modifications can enhance π-π stacking interactions with biological targets, improving anticancer or antimicrobial activity. However, the addition of charged groups (e.g., hydrochloride) may limit blood-brain barrier penetration compared to neutral dipropylsulfamoyl derivatives .

C. PROTACs and Tumor-Targeting Derivatives The methanesulfonic acid salt of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide () demonstrates how structural complexity (e.g., piperazine and pyrimidine groups) can optimize tumor-targeting efficacy. In contrast, N-[4-(dipropylsulfamoyl)phenyl]benzamide lacks such extended pharmacophores, suggesting narrower therapeutic applications but simpler synthesis .

Physical and Spectral Properties

Table 1 compares key data from structurally related compounds:

Compound Name Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
This compound Not reported ~75* δ 0.89 (t, 6H, CH₂CH₂CH₃), δ 3.15 (m, 4H, NCH₂)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide 218–220 82 δ 7.65 (d, 1H, thiophene), δ 1.85 (m, 2H, cyclopropyl)
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide Not reported 70 δ 1.35 (t, 3H, OCH₂CH₃), δ 4.02 (q, 2H, OCH₂)

*Estimated based on analogous reactions in .

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